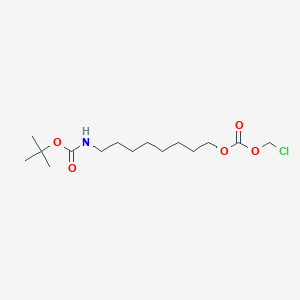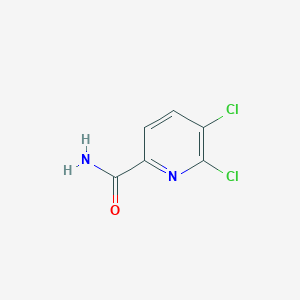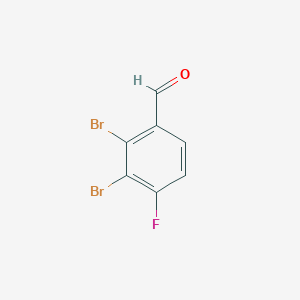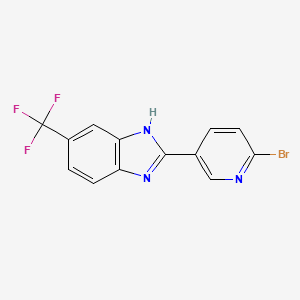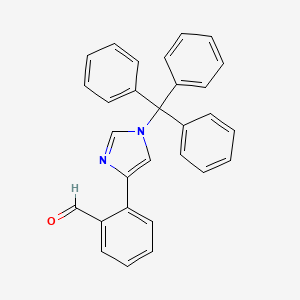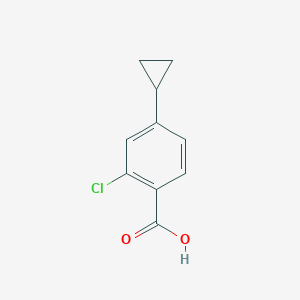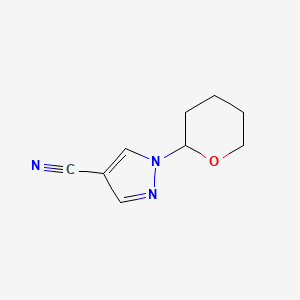
1,7-萘啶-8-甲醛
描述
1,7-Naphthyridine-8-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a naphthyridine ring system, which consists of two fused pyridine rings, and an aldehyde functional group at the 8th position. The unique structure of 1,7-Naphthyridine-8-carbaldehyde makes it an important intermediate in various chemical syntheses and applications.
科学研究应用
1,7-Naphthyridine-8-carbaldehyde has a wide range of scientific research applications, including:
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
Target of Action
1,7-Naphthyridine-8-carbaldehyde is a derivative of the naphthyridine class of compounds . Naphthyridines have been found to exhibit diverse biological activities and are used in medicinal chemistry . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms . These mechanisms can include binding to receptors or enzymes, inhibiting or promoting biochemical reactions, and more .
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to exhibit a variety of biological activities .
准备方法
The synthesis of 1,7-Naphthyridine-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the naphthyridine ring system. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Industrial production methods often utilize metal-catalyzed reactions and multicomponent reactions to achieve high yields and efficiency .
化学反应分析
1,7-Naphthyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1,7-Naphthyridine-8-carbaldehyde can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share the naphthyridine ring system, they differ in the position of the nitrogen atoms and functional groups. For example:
1,5-Naphthyridine: Has nitrogen atoms at the 1st and 5th positions and is known for its biological activities and use as a ligand in metal complexes.
1,8-Naphthyridine: Has nitrogen atoms at the 1st and 8th positions and is used in the synthesis of pharmaceuticals and materials with electronic properties.
The uniqueness of 1,7-Naphthyridine-8-carbaldehyde lies in its specific ring structure and the presence of the aldehyde group, which provides distinct reactivity and applications compared to other naphthyridine derivatives.
属性
IUPAC Name |
1,7-naphthyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNAKRDZPPRNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1407810.png)
![4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407811.png)

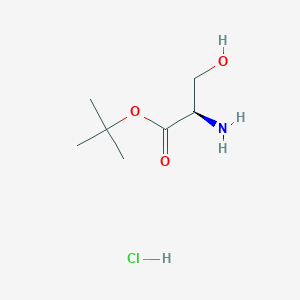
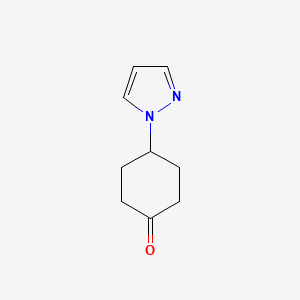
![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)
